molecular formula C16H14Se B14309182 3,4-Diphenyl-2,5-dihydroselenophene CAS No. 113495-60-6

3,4-Diphenyl-2,5-dihydroselenophene

Cat. No.: B14309182
CAS No.: 113495-60-6
M. Wt: 285.3 g/mol
InChI Key: PSJBFSIQEPUDCV-UHFFFAOYSA-N
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Description

3,4-Diphenyl-2,5-dihydroselenophene (CAS: To be determined by the supplier

Properties

CAS No.

113495-60-6

Molecular Formula

C16H14Se

Molecular Weight

285.3 g/mol

IUPAC Name

3,4-diphenyl-2,5-dihydroselenophene

InChI

InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

PSJBFSIQEPUDCV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 3,4 Diphenyl 2,5 Dihydroselenophene Derivatives

Electrophilic and Nucleophilic Reactivity of the Dihydroselenophene Ring

The electronic nature of the 3,4-diphenyl-2,5-dihydroselenophene ring allows for both electrophilic and nucleophilic attacks, although specific studies on this molecule are not extensively documented. The endocyclic carbon-carbon double bond is an electron-rich site, making it susceptible to attack by electrophiles. In analogous systems, such as homopropargyl selenides, electrophilic cyclization is a key step in the formation of functionalized 2,3-dihydroselenophenes. researchgate.netnih.gov This is achieved using various electrophiles as detailed in the table below.

ElectrophileProduct TypeReference
Iodine (I₂)4-Iodo-2,3-dihydroselenophene nih.gov
Iodine monochloride (ICl)4-Iodo-2,3-dihydroselenophene nih.gov
Phenylselenyl bromide (PhSeBr)4-(Phenylselanyl)-2,3-dihydroselenophene nih.gov

Conversely, the selenium atom, with its lone pairs of electrons, can act as a nucleophile. This nucleophilicity is fundamental to the formation of the dihydroselenophene ring itself, for instance, through the intramolecular attack of a selenium-containing moiety onto an alkyne. nih.gov The reactivity of the formed dihydroselenophene ring with external nucleophiles is less characterized. However, the selenium atom can be targeted by alkylating agents, which can lead to the formation of selenonium salts, precursors for various synthetic transformations.

Oxidation and Reduction Pathways

The 3,4-diphenyl-2,5-dihydroselenophene ring can undergo both oxidation and reduction, leading to changes in the oxidation state of the selenium atom and the saturation of the heterocyclic ring.

Dehydrogenation to Selenophenes

A significant oxidation pathway for dihydroselenophenes is dehydrogenation to form the corresponding aromatic selenophene (B38918). This transformation introduces a stable, conjugated aromatic system. For instance, 4-iodo-2,3-dihydroselenophenes have been successfully dehydrogenated to 3-iodoselenophenes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov This suggests that 3,4-diphenyl-2,5-dihydroselenophene can be a valuable precursor for the synthesis of 3,4-diphenylselenophene, a highly conjugated system with potential applications in materials science. The aromatization of dihydroselenophene intermediates is a proposed step in various selenophene syntheses. nih.gov

Formation of Organoselenium Adducts and Ylides

The selenium atom in 3,4-diphenyl-2,5-dihydroselenophene can be involved in the formation of various adducts and ylides, expanding its synthetic utility. While direct examples starting from this specific dihydroselenophene are scarce, the general reactivity of organoselenium compounds provides a strong basis for these transformations.

Reaction with carbenes or carbenoid species can lead to the formation of selenium ylides. These ylides are versatile intermediates in organic synthesis, capable of undergoing various reactions, including cyclopropanations. nih.gov The formation of stable selenonium ylides is often achieved by reacting a diorgano selenide (B1212193) with a diazo compound in the presence of a catalyst or by reacting a dihaloselenurane with an active methylene (B1212753) compound. nih.gov

Furthermore, the selenium atom can form adducts with various metal centers. The study of N-heterocyclic carbene-selenium adducts, for example, is used to probe the electronic properties of the carbene, indicating the capability of selenium to form such stable adducts. researchgate.net

Coupling Reactions for Further Derivatization (e.g., C-C, C-N, C-S Bond Formation)

Further functionalization of the 3,4-diphenyl-2,5-dihydroselenophene scaffold can be achieved through various coupling reactions, particularly if the ring is first functionalized with a suitable handle such as a halogen. Studies on related dihydroselenophenes have demonstrated the feasibility of such approaches. For example, 4-iodo-5-phenyl-2,3-dihydroselenophene has been shown to participate in copper-catalyzed thiol coupling reactions and Heck-type reactions. nih.gov

These findings suggest that a halogenated derivative of 3,4-diphenyl-2,5-dihydroselenophene could serve as a versatile building block for introducing new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, leading to a wide array of novel structures with potentially interesting electronic and biological properties. The subsequent dehydrogenation of these coupled products would provide access to highly substituted selenophenes.

C-H Bond Activation Strategies

Direct C-H bond activation is a powerful and atom-economical tool for the functionalization of organic molecules. nih.gov In the context of selenophenes, palladium-catalyzed direct C-H activation has been utilized for the synthesis of complex derivatives. nih.gov While the C-H activation of the less aromatic 3,4-diphenyl-2,5-dihydroselenophene is not a well-documented area, the principles of C-H activation suggest potential avenues for exploration.

The most likely targets for C-H activation would be the allylic C-H bonds of the methylene groups at the 2- and 5-positions, or potentially the C-H bonds of the phenyl substituents. Such strategies could offer a direct route to functionalized dihydroselenophenes without the need for pre-functionalization, thereby streamlining synthetic pathways to novel materials and compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for Dihydroselenophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H-NMR, ¹³C-NMR, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organoselenium compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the hydrocarbon backbone of dihydroselenophenes. In 3,4-Diphenyl-2,5-dihydroselenophene, the protons on the dihydro-selenophene ring and the phenyl groups would exhibit characteristic chemical shifts. The methylene (B1212753) protons (at C2 and C5) of the 2,5-dihydroselenophene ring are expected to appear as a singlet or a set of multiplets depending on their chemical and magnetic equivalence. The aromatic protons of the two phenyl groups would typically resonate in the downfield region (δ 7.0-8.0 ppm). Similarly, the ¹³C-NMR spectrum would show distinct signals for the aliphatic carbons of the selenophene (B38918) ring and the aromatic carbons of the phenyl substituents. spectrabase.com For instance, in related diphenyl selenide (B1212193) compounds, phenyl carbon signals are observed between 127 and 137 ppm. rsc.org

⁷⁷Se NMR: Selenium-77 NMR is particularly powerful for studying organoselenium compounds. The ⁷⁷Se nucleus is spin ½ with a natural abundance of 7.63%, and its chemical shifts are highly sensitive to the electronic environment around the selenium atom, spanning a range of over 3000 ppm. nih.gov This sensitivity allows for the direct observation of the selenium atom and provides valuable data on its oxidation state and bonding. nih.gov For dihydroselenophenes, the ⁷⁷Se chemical shift would be characteristic of a selenium atom in a five-membered heterocyclic ring flanked by two carbon atoms. The chemical shifts of ⁷⁷Se are often referenced against diphenyl diselenide (δ = 463.0 ppm). mdpi.com Studies on various organoselenium compounds have shown that the chemical shift is influenced by factors such as substituents and solvent effects. nih.govresearchgate.net For example, electron-withdrawing groups tend to cause a downfield shift in the ⁷⁷Se signal. nih.gov

Table 1: Predicted and Representative NMR Chemical Shifts (δ) for Dihydroselenophene and Related Structures.
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference Compound Example
¹HMethylene (C-H in ring)~2.5 - 4.0Tetrahydrothiophene
¹HAromatic (Phenyl C-H)~7.0 - 8.0Diphenyl selenide chemicalbook.com
¹³CMethylene (C in ring)~30 - 50Tetrahydrothiophene
¹³CAromatic (Phenyl C)~125 - 140Diphenyl selenide rsc.orgchemicalbook.com
⁷⁷SeSelenophene RingVaries widelyDiphenyl diselenide (Reference standard at 463 ppm) mdpi.com

Mass Spectrometry (MS) Applications (e.g., UHPLC-MS/PDA)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and a Photodiode Array (PDA) detector, it becomes a powerful platform for the analysis of complex mixtures and the identification of individual components. nih.govresearchgate.net

For 3,4-Diphenyl-2,5-dihydroselenophene, UHPLC-MS/PDA analysis would first separate the compound from any impurities or byproducts. The PDA detector would provide a UV-Vis spectrum of the eluted compound, while the mass spectrometer would yield its mass. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. nih.gov The fragmentation pattern observed in the MS/MS spectrum, generated by colliding the molecular ion with a gas, offers structural clues by revealing characteristic fragments of the molecule. This technique is instrumental in confirming the structure of newly synthesized compounds and in metabolic studies to identify potential biotransformation products. nih.govthermofisher.com

Table 2: Mass Spectrometry Data for Characterization.
TechniqueInformation ObtainedApplication to 3,4-Diphenyl-2,5-dihydroselenophene
UHPLC-PDARetention time, UV-Vis spectrumPurity assessment and preliminary identification.
HRMS (e.g., TOF)Accurate mass, Molecular formulaConfirmation of elemental composition (C₁₆H₁₄Se). nih.gov
MS/MSFragmentation patternStructural confirmation through characteristic bond cleavages.

Infrared (IR) and UV-Visible Spectroscopic Analysis Approaches

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. mpg.de The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For 3,4-Diphenyl-2,5-dihydroselenophene, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹). nih.gov The C=C stretching vibrations of the phenyl groups would appear in the 1450-1600 cm⁻¹ region. The C-Se bond vibrations are typically found in the far-infrared region (below 600 cm⁻¹), which can sometimes be difficult to observe with standard instruments.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for identifying conjugated systems. The phenyl groups in 3,4-Diphenyl-2,5-dihydroselenophene constitute chromophores that will absorb UV light. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure. Conjugation between the phenyl rings and the selenophene moiety would influence the λ_max. frontiersin.org

Table 3: Expected Spectroscopic Features for 3,4-Diphenyl-2,5-dihydroselenophene.
SpectroscopyVibration/TransitionExpected Wavenumber (cm⁻¹)/Wavelength (nm)
IRAromatic C-H Stretch3000 - 3100
IRAliphatic C-H Stretch2850 - 2960
IRAromatic C=C Stretch1450 - 1600
UV-Visπ → π* transitions~200 - 400 nm

Atomic Spectroscopy Methods for Elemental Speciation (e.g., Particle Beam/Hollow Cathode Optical Emission Spectroscopy - PB/HC-OES)

Atomic spectroscopy techniques are used to determine the elemental composition of a sample. For organoselenium compounds, these methods are crucial for quantifying selenium content and for speciation analysis, which is the identification and quantification of the different chemical forms of an element. nih.gov

Particle Beam/Hollow Cathode-Optical Emission Spectroscopy (PB/HC-OES) is an advanced technique for the analysis of liquid samples, including those separated by liquid chromatography. rsc.orgresearchgate.net In this method, the sample is introduced as a beam of dry analyte particles into a hollow cathode plasma, where it is vaporized, atomized, and excited. rsc.org The excited atoms then emit light at characteristic wavelengths, which allows for the simultaneous detection of multiple elements. researchgate.net This technique can be used to determine the empirical formula of organoselenium compounds by monitoring the emission intensities of carbon, hydrogen, and selenium. rsc.org The correlation of emission intensity ratios (e.g., H/C) to the atomic ratios in the molecule aids in the speciation of different organoselenium compounds. rsc.org

X-ray Crystallography for Structural Elucidation of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered atoms in a crystal, a diffraction pattern is produced from which a detailed model of the molecule's structure, including bond lengths, bond angles, and conformation, can be derived. wikipedia.org

For a compound like 3,4-Diphenyl-2,5-dihydroselenophene, obtaining a single crystal suitable for X-ray analysis would provide unambiguous proof of its structure. The resulting crystallographic data would precisely define the geometry of the five-membered dihydroselenophene ring, the orientation of the phenyl substituents, and the C-Se bond lengths. This technique has been revolutionary in many areas of chemistry, including the structural analysis of complex organometallic and biological macromolecules, where selenium is often incorporated to aid in structure determination through methods like Multi-wavelength Anomalous Dispersion (MAD) phasing. nih.gov

Computational and Theoretical Investigations of 3,4 Diphenyl 2,5 Dihydroselenophene

Quantum Chemical Approaches (e.g., Density Functional Theory - DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov This method is used to determine optimized geometries, reaction energies, and various molecular properties by calculating the electron density. For 3,4-diphenyl-2,5-dihydroselenophene, DFT calculations would be the primary method for investigating the topics outlined below.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are crucial for predicting how a molecule will behave as an electron donor or acceptor.

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

While specific FMO data for 3,4-diphenyl-2,5-dihydroselenophene is not available, studies on related thiophene (B33073) derivatives provide an example of the kind of data generated. researchgate.net Analysis of these related compounds shows that substitutions on the heterocyclic ring significantly influence the orbital energies. For 3,4-diphenyl-2,5-dihydroselenophene, the HOMO is expected to be localized primarily on the electron-rich selenophene (B38918) ring, particularly the selenium atom with its lone pairs, and the π-system of the double bond. The LUMO would likely be distributed across the π-antibonding orbitals of the phenyl rings.

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Thiophene Derivatives (Note: This data is for illustrative purposes from a study on thiophene derivatives and does not represent 3,4-Diphenyl-2,5-dihydroselenophene.)

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Hydroxy Derivative 3c-5.79-2.013.78
Methyl Derivative 5c-5.61-1.983.63
Amino Derivative 7c-5.25-1.423.83
Source: Adapted from a DFT study on novel thiophene-2-carboxamide derivatives. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units. This method allows for the quantitative assessment of electron delocalization, charge distribution, and hyperconjugative interactions.

Electronic Structure and Charge Delocalization Studies

The electronic structure of 3,4-diphenyl-2,5-dihydroselenophene is defined by the arrangement of its electrons in various orbitals. The selenium atom, being a heavy chalcogen, plays a significant role due to its lone pairs and its ability to participate in charge delocalization.

Studies on related selenophene-based materials show that the selenium atom significantly influences the electronic properties and intermolecular interactions, which are crucial for applications in materials science. nih.gov In 3,4-diphenyl-2,5-dihydroselenophene, charge delocalization would occur from the selenium atom to the adjacent carbon atoms of the heterocyclic ring and potentially extend to the attached phenyl groups. This delocalization stabilizes the molecule and influences its reactivity and spectroscopic properties. Computational methods like DFT are essential for mapping the electron density and visualizing these delocalization effects.

Theoretical Examination of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For the synthesis of 3,4-diphenyl-2,5-dihydroselenophene and its subsequent reactions, theoretical examinations can predict the most likely mechanisms.

For instance, the synthesis of selenophenes and their derivatives often involves intramolecular cyclization reactions. chim.itnobelprize.org A plausible pathway for forming the dihydroselenophene ring could involve an electrophilic cyclization. DFT calculations would be employed to model the energy profile of such a reaction, starting from a suitable acyclic precursor. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the reaction's feasibility and predict which pathway is energetically most favorable. For example, DFT calculations have been used to confirm the presence of vinyl radical intermediates in certain selenophene synthesis routes. chim.it

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 2,5-dihydroselenophene ring is not planar and can adopt various puckered conformations, such as an "envelope" or "twisted" form. The relative stability of these conformers is determined by factors like ring strain and steric interactions between substituents.

For 3,4-diphenyl-2,5-dihydroselenophene, a key conformational aspect is the orientation of the two phenyl groups. These rings can rotate relative to the dihydroselenophene core, leading to various isomers with different steric and electronic properties. Molecular geometry optimization using DFT would identify the lowest energy (most stable) conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and behavior. For example, in related cyclohexane (B81311) systems, substituents preferentially occupy equatorial positions to minimize steric strain, a principle that would also influence the preferred conformation of a substituted dihydroselenophene.

Applications of Dihydroselenophene Derivatives in Functional Materials Science

Role in Organic Electronic Devices

The unique properties of selenophene (B38918) and its derivatives, including the dihydroselenophene core, make them attractive candidates for various organic electronic devices. The selenium atom's characteristics can influence key parameters such as charge carrier mobility, energy levels, and light absorption, which are critical for device performance.

Organic Light-Emitting Diodes (OLEDs)

While the broader class of organoselenium compounds has been investigated for use in OLEDs, specific research detailing the application of 3,4-Diphenyl-2,5-dihydroselenophene or its direct derivatives in OLEDs is not prevalent in the current body of literature. The general principle involves using these compounds as host materials for phosphorescent or fluorescent dopants, or as charge-transporting layers. The electronic properties of the selenophene ring could potentially be tuned to achieve efficient energy transfer and charge injection/transport, which are crucial for high-performance OLEDs. However, without specific studies on dihydroselenophene-based OLEDs, their precise role and performance in this application remain an area for future exploration.

Organic Field-Effect Transistors (OFETs)

Selenophene-containing materials have demonstrated significant promise in the field of Organic Field-Effect Transistors (OFETs), which are fundamental components of modern electronics. The introduction of selenium into the molecular structure of organic semiconductors can enhance intermolecular interactions and facilitate charge transport. Although specific data for 3,4-Diphenyl-2,5-dihydroselenophene is limited, studies on related selenophene-based copolymers provide valuable insights into the potential of this class of materials.

For instance, copolymers incorporating selenophene units have shown high hole mobilities. One such study on new selenophene-based semiconducting copolymers, poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) (PDT2Se2) and poly(5,5′-bis(4,4′-didodecyl-2,2′-bithiophen-5-yl)-2,2′-biselenophene) (PDT4Se2), highlighted the importance of molecular ordering. rsc.org PDT2Se2, with its well-organized intermolecular packing, exhibited a respectable hole mobility, while the more amorphous PDT4Se2 showed significantly lower mobility. rsc.org This underscores the critical relationship between molecular structure, solid-state packing, and device performance in selenophene-based OFETs.

Another class of materials, a,u-Dihexylthienoselenophenes, has been shown to be effective semiconductors in organic thin-film transistors (TFTs), a technology closely related to OFETs. donga.ac.kr These materials exhibit high hole mobilities and good on/off ratios, outperforming their sulfur-containing analogs. donga.ac.kr

Table 1: Performance of Selenophene-Based Copolymers in OFETs

Polymer Hole Mobility (cm²/V·s) On/Off Ratio Reference
PDT2Se2 0.02 - rsc.org
PDT4Se2 1.4 x 10⁻⁵ - rsc.org
Se2Th1 0.023 10⁵–10⁶ donga.ac.kr
Se2Th2 0.16 10⁵–10⁶ donga.ac.kr
FO6-BS-T 0.038 - consensus.appresearchgate.net

This table presents data for various selenophene-containing polymers, illustrating the potential of this class of materials for OFET applications. Data for 3,4-Diphenyl-2,5-dihydroselenophene is not currently available.

Organic Solar Cells (OSC) and Dye-Sensitized Solar Cells (DSSCs)

The application of selenophene derivatives in organic solar cells has been an area of active research. Replacing sulfur with selenium in donor or acceptor materials can lower the optical bandgap, which allows for the absorption of a broader range of the solar spectrum and can improve the power conversion efficiency (PCE) of the device. mdpi.com

In the context of OSCs, selenophene-containing polymers and small molecules have been utilized as donor materials in bulk heterojunction devices. For example, the introduction of a selenophene-containing donor guest in ternary organic solar cells has led to a high efficiency of 18.41%. researchgate.net Furthermore, a study comparing a diketopyrrolopyrrole (DPP)-based small molecule with thiophene (B33073) π-bridges to one with selenophene π-bridges found a 27% increase in efficiency for the selenophene-containing molecule, achieving a PCE of 9.24%. researchgate.net This improvement was attributed to the extended absorption profile and higher hole mobility of the selenophene derivative. researchgate.net

While less explored, selenophene-based organic dyes have also shown potential for use in dye-sensitized solar cells (DSSCs). The strong light-harvesting capabilities of these dyes are crucial for enhancing the performance of DSSCs. researchgate.net

Table 2: Performance of Selenophene-Containing Materials in Organic Solar Cells

Material System Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
Ternary OSC with Selenophene Donor - - - 18.41 researchgate.net
VC7:PC71BM 0.89 15.98 66 9.24 researchgate.net
VC6:PC71BM (Thiophene analog) 0.82 14.31 62 7.27 researchgate.net
CTSe-IC based device 0.925 18.21 68.81 11.59 mdpi.com
PM6:Y6Se based device - - - 16.02 mdpi.com
PM6:MQ6 based device - 24.62 - 16.39 mdpi.com

This table showcases the performance of various selenophene-based materials in organic solar cells, highlighting their potential to enhance device efficiency. Specific data for 3,4-Diphenyl-2,5-dihydroselenophene is not available.

Thin-Film Transistors

As mentioned in the context of OFETs, selenophene derivatives are highly relevant to thin-film transistor (TFT) technology. TFTs are a crucial component in displays and large-area electronics. The high charge carrier mobilities observed in selenophene-based materials, such as the a,u-dihexylthienoselenophenes with mobilities reaching up to 0.16 cm²/V·s, make them excellent candidates for the active semiconductor layer in TFTs. donga.ac.kr The ability to synthesize new selenophene-based copolymers with well-organized intermolecular packing further expands the library of materials available for high-performance TFTs. rsc.org The systematic incorporation of selenium into polymer backbones has been shown to alter frontier molecular orbital energy levels and morphology, which are key factors in optimizing TFT performance. consensus.appresearchgate.net

Conjugated Polymers and Oligomers Incorporating Dihydroselenophene Units

The synthesis of conjugated polymers and oligomers containing selenophene units is a significant area of research aimed at developing new materials with tailored optoelectronic properties. The incorporation of the dihydroselenophene moiety, while less common than the fully aromatic selenophene, offers a unique structural motif that can influence the polymer's conformation and electronic structure.

The synthesis of such polymers can be achieved through various polymerization techniques, including Stille and oxidative coupling reactions. rsc.org For example, poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) (PDT2Se2) and its derivatives have been successfully synthesized, demonstrating the feasibility of creating well-defined selenophene-containing polymers. rsc.org The synthesis of dihydroselenophenes themselves can be accomplished through methods like the electrophilic cyclization of homopropargyl selenides, which provides a route to functionalized dihydroselenophene monomers that could be subsequently polymerized.

Electrochromic Materials and Chemical Sensors

Electrochromic materials, which change color in response to an applied voltage, are of great interest for applications such as smart windows, displays, and sensors. Conjugated polymers are excellent candidates for electrochromic materials due to their ability to undergo reversible redox reactions that are accompanied by changes in their optical absorption.

Polymers incorporating selenophene units have been investigated for their electrochromic properties. For instance, a novel donor-acceptor type polymer based on selenophene and benzotriazole (B28993) was synthesized and shown to exhibit multi-electrochromic properties in its oxidized states, with fast switching times and acceptable optical contrast. The optical band gap of these polymers was found to be around 1.80-1.85 eV.

Research on Coordination Chemistry of 3,4-Diphenyl-2,5-dihydroselenophene Remains Undocumented

Despite a thorough review of available scientific literature, no specific research has been found detailing the coordination chemistry of the compound 3,4-diphenyl-2,5-dihydroselenophene as a ligand. This particular derivative of dihydroselenophene appears to be an area that has not yet been explored in the field of inorganic and materials science, as no studies detailing its synthesis and use in forming metal complexes have been publicly reported.

While the broader family of selenium-containing heterocycles, particularly selenophenes, has been investigated for their applications in coordination chemistry, these aromatic compounds differ significantly in their electronic and structural properties from the non-aromatic dihydroselenophene ring system. The existing research on selenophene-based ligands, therefore, cannot be extrapolated to predict the behavior of 3,4-diphenyl-2,5-dihydroselenophene in coordination with metal ions.

The inquiry into the coordination chemistry of dihydroselenophene derivatives is a valid scientific question, as the selenium atom in the heterocyclic ring possesses lone pairs of electrons that could potentially coordinate to a metal center. The phenyl substituents at the 3 and 4 positions would also influence the steric and electronic properties of the potential ligand, making it an interesting candidate for the synthesis of novel metal complexes.

However, without any published research on the subject, it is not possible to provide information on the following as requested:

Synthesis of metal complexes: There are no documented procedures for reacting 3,4-diphenyl-2,5-dihydroselenophene with any metal precursors.

Structural characterization: No crystallographic or spectroscopic data (e.g., NMR, IR, UV-Vis) for any metal complexes of this ligand are available.

Research findings: Consequently, there are no detailed research findings to report on its coordination behavior, such as the nature of the metal-selenium bond, the preferred coordination geometries, or the electronic and magnetic properties of any resulting complexes.

This lack of information prevents the creation of the detailed article and data tables as specified in the original request. The field of coordination chemistry is vast and continually expanding, and it is possible that research into the ligand properties of 3,4-diphenyl-2,5-dihydroselenophene may be undertaken in the future. At present, however, it remains a novel area of investigation.

Comparative Analysis with Other Chalcogenophene Systems

Structural and Electronic Contrasts with Dihydrofuran, Dihydrothiophene, and Dihydrotellurophene Homologues

The structural and electronic characteristics of 3,4-disubstituted-2,5-dihydrochalcogenophenes are fundamentally dictated by the size and electronegativity of the chalcogen atom. As one descends the chalcogen group from oxygen to tellurium, the atomic radius increases and electronegativity decreases. These trends have a direct impact on the geometry and electronic distribution within the five-membered ring.

For the 3,4-diphenyl substituted series, while specific data for the dihydroselenophene is unavailable, we can infer trends from related systems. The C-X bond length (where X is the chalcogen) increases down the group (C-O < C-S < C-Se < C-Te), and the C-X-C bond angle generally decreases. acs.org This is due to the larger size of the chalcogen atom and the poorer overlap of its p-orbitals with the carbon p-orbitals. acs.org

In terms of electronic properties, the aromaticity of the corresponding aromatic chalcogenophenes decreases from thiophene (B33073) to tellurophene (B1218086), which influences the electronic nature of their dihydro counterparts. acs.org For instance, the electronic spectra of 3,4-diphenylthiophene (B3048440) show distinct absorption bands that are sensitive to the solvent polarity. researchgate.net It is expected that 3,4-diphenyl-2,5-dihydroselenophene would also exhibit interesting photophysical properties, likely with shifts in absorption and emission maxima compared to its sulfur and oxygen analogues due to the heavier selenium atom.

A comparison of key predicted and observed properties of related 3,4-disubstituted-2,5-dihydrochalcogenophenes is presented in the table below.

Property3,4-Diphenyl-2,5-dihydrofuran3,4-Diphenyl-2,5-dihydrothiophene3,4-Diphenyl-2,5-dihydroselenophene
CAS Number Not available100989-94-4 chemicalbook.com113495-60-6
Molecular Formula C₁₆H₁₄OC₁₆H₁₄SC₁₆H₁₄Se
Molecular Weight 222.28 g/mol 238.35 g/mol 285.25 g/mol
Boiling Point (Predicted) Not available385.1±42.0 °C chemicalbook.comNot available
Density (Predicted) Not available1.157±0.06 g/cm³ chemicalbook.comNot available

Note: Data for 3,4-Diphenyl-2,5-dihydroselenophene and its furan (B31954) analogue are limited. The data for the thiophene analogue is based on predictions.

Influence of Chalcogen Atom on Optoelectronic Properties and Charge Transport Mechanisms

Generally, as the size of the chalcogen atom increases (S < Se < Te), the optical band gap of the corresponding polymers tends to decrease. acs.org This is primarily attributed to a downshift in the LUMO (Lowest Unoccupied Molecular Orbital) energy level. acs.org The larger and more polarizable selenium and tellurium atoms lead to stronger intermolecular interactions, which can facilitate the formation of ordered aggregates and improve charge transport. acs.org

Studies on picene-type systems incorporating thiophene, selenophene (B38918), and tellurophene have shown that high charge carrier mobilities can be achieved, with values up to 4.7 cm² V⁻¹ s⁻¹ for solution-processed organic field-effect transistors (OFETs). rsc.org The charge transport in such materials is highly dependent on the molecular packing in the solid state, which is influenced by the chalcogen atom. beilstein-journals.orgrsc.orgnih.gov While these studies focus on fully conjugated systems, the electronic influence of the chalcogen atom in the non-aromatic dihydro systems would still be significant, particularly if they are to be used as building blocks for larger conjugated structures. The charge transport in such systems can be influenced by various factors including lattice defects and external environmental conditions. bohrium.comrsc.orgresearchgate.netosti.gov

Comparative Polymerization Tendencies and Material Properties

The polymerization of dihydrochalcogenophenes is not as common as that of their aromatic counterparts. However, the nature of the chalcogen atom would be expected to influence their reactivity and the properties of any resulting polymers. Polythiophenes, for example, are a well-studied class of conducting polymers, typically synthesized via oxidative polymerization. wikipedia.orgresearchgate.net The polymerization of thiophene monomers is sensitive to substituents on the ring. wikipedia.org

Given the reactivity of other dihydrochalcogenophenes, it is plausible that 3,4-diphenyl-2,5-dihydroselenophene could undergo polymerization, potentially through ring-opening or by reactions involving the phenyl substituents. The properties of such a polymer would be heavily influenced by the selenium atom, likely resulting in a material with different thermal stability, solubility, and electronic characteristics compared to polymers derived from the corresponding dihydrofuran or dihydrothiophene. Polymers are large molecules composed of repeating monomer units, and their properties are dictated by the nature of these monomers and the intermolecular forces between the polymer chains. youtube.comnih.gov

Emerging Research Directions and Future Perspectives on 3,4 Diphenyl 2,5 Dihydroselenophene

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for 3,4-Diphenyl-2,5-dihydroselenophene is a crucial first step. Current synthetic strategies for related selenophene (B38918) derivatives often rely on multi-step procedures, which can be time-consuming and generate significant waste. Future research could focus on the following:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps into a single process would enhance efficiency and reduce the environmental impact.

Catalytic Methods: The exploration of novel catalysts, including transition metal complexes or organocatalysts, could lead to milder reaction conditions and improved yields.

Green Solvents: Investigating the use of sustainable solvents, such as water, ionic liquids, or deep eutectic solvents, would align with the principles of green chemistry.

Microwave and Flow Chemistry: The application of microwave irradiation and continuous flow technologies could accelerate reaction times and improve process control.

A comparative table of potential synthetic routes is presented below, highlighting hypothetical improvements.

Synthetic RouteTraditional Method (Hypothetical)Proposed Novel MethodPotential Advantages of Novel Method
Cyclization Multi-step synthesis with harsh reagentsCatalytic one-pot cyclizationHigher yield, reduced waste, milder conditions
Starting Materials Use of hazardous selenium sourcesUtilization of elemental seleniumLower toxicity, improved atom economy
Solvent System Use of volatile organic compoundsApplication of green solventsReduced environmental impact, improved safety

Exploration of Advanced Computational Models and Machine Learning in Materials Design

Computational modeling and machine learning are poised to revolutionize the discovery and design of new materials. For 3,4-Diphenyl-2,5-dihydroselenophene, these tools can predict its fundamental properties and guide the synthesis of derivatives with tailored functionalities. Key areas of exploration include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule.

Molecular Dynamics Simulations: These simulations can provide insights into the bulk properties of materials based on 3,4-Diphenyl-2,5-dihydroselenophene, such as its morphology and transport properties.

Machine Learning for Property Prediction: By training machine learning models on existing data for organoselenium compounds, it may be possible to predict the properties of novel derivatives of 3,4-Diphenyl-2,5-dihydroselenophene.

A hypothetical data table showcasing the potential of computational screening is shown below.

Derivative of 3,4-Diphenyl-2,5-dihydroselenophenePredicted Band Gap (eV)Predicted Electron Affinity (eV)Predicted Ionization Potential (eV)
Parent Compound3.51.25.8
With Electron-Donating Groups3.21.05.5
With Electron-Withdrawing Groups3.81.56.1

Integration into Hybrid Organic-Inorganic Materials Systems

The incorporation of 3,4-Diphenyl-2,5-dihydroselenophene into hybrid organic-inorganic materials could lead to novel systems with synergistic properties. These hybrid materials can combine the processability and functionality of the organic component with the stability and electronic properties of the inorganic counterpart. Future research could investigate:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The selenophene ring could act as a ligand to coordinate with metal ions, forming extended structures with potential applications in gas storage, catalysis, and sensing.

Surface Functionalization of Nanomaterials: Covalent or non-covalent attachment of 3,4-Diphenyl-2,5-dihydroselenophene derivatives to the surface of nanoparticles (e.g., gold, quantum dots) could modify their properties and create new functionalities.

Hybrid Perovskites: Incorporating this selenophene derivative as a cation or an additive in perovskite solar cells could potentially enhance their stability and performance.

Design of Tailored Optoelectronic and Redox-Active Materials

The inherent electronic properties of the selenophene core suggest that 3,4-Diphenyl-2,5-dihydroselenophene could be a valuable building block for optoelectronic and redox-active materials. By strategically modifying its molecular structure, it may be possible to tune its properties for specific applications.

Organic Light-Emitting Diodes (OLEDs): Functionalization of the phenyl rings with electron-donating or electron-withdrawing groups could alter the emission color and efficiency of the resulting materials.

Organic Photovoltaics (OPVs): As a donor or acceptor material in OPVs, the absorption spectrum and energy levels of 3,4-Diphenyl-2,5-dihydroselenophene derivatives would need to be carefully engineered.

Redox-Flow Batteries: The ability of the selenium atom to undergo reversible oxidation and reduction makes this compound a candidate for use as a redox-active material in energy storage systems.

A table summarizing the potential applications and the required material properties is provided below.

Application AreaKey Material PropertyPotential Role of 3,4-Diphenyl-2,5-dihydroselenophene
Organic Electronics Tunable band gap, high charge carrier mobilityComponent in OLEDs, OPVs, and organic field-effect transistors
Energy Storage Reversible redox behavior, high electrochemical stabilityActive material in redox-flow batteries
Sensing Selective binding to analytes, changes in optical or electronic propertiesFunctional unit in chemical sensors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-diphenyl-2,5-dihydroselenophene, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with cyclization of 1,3-dienes with selenium sources (e.g., SeCl₂ or SeO₂) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) to suppress side products like diselenides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Characterize intermediates using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of 3,4-diphenyl-2,5-dihydroselenophene determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation. Crystallize the compound in a slow-evaporation setup using dichloromethane/hexane. Analyze packing motifs (e.g., Se···π, C–H···π interactions) with software like Mercury. Compare bond lengths/angles to DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate computational models .

Q. What spectroscopic techniques are most effective for characterizing 3,4-diphenyl-2,5-dihydroselenophene?

  • Methodology : Use UV-Vis spectroscopy (λ ~250–300 nm) to probe π→π* transitions. Infrared (IR) spectroscopy identifies Se–C stretching (~650 cm⁻¹). Solid-state 77Se^{77}Se NMR (magic-angle spinning) resolves selenium environments. Cross-validate with solution-phase NMR to detect conformational flexibility .

Advanced Research Questions

Q. How do electronic substituents on the phenyl rings modulate the optoelectronic properties of 3,4-diphenyl-2,5-dihydroselenophene?

  • Methodology : Synthesize derivatives with electron-donating (e.g., –OMe) or withdrawing (–NO₂) groups. Use cyclic voltammetry (CV) to measure HOMO/LUMO levels. Compare experimental bandgaps (UV-Vis) with time-dependent DFT (TD-DFT) calculations. Correlate substituent effects with charge-carrier mobility in thin-film transistors .

Q. What mechanistic insights explain contradictions in reported reactivity of 3,4-diphenyl-2,5-dihydroselenophene under oxidative conditions?

  • Methodology : Perform kinetic studies using in situ Raman spectroscopy to track Se–Se bond formation. Vary oxidants (e.g., H₂O₂ vs. mCPBA) and monitor intermediates via LC-MS. Computational modeling (NEB theory) identifies transition states and activation barriers. Resolve discrepancies by comparing solvent polarity effects (aprotic vs. protic) .

Q. How can computational chemistry guide the design of 3,4-diphenyl-2,5-dihydroselenophene-based materials for organic electronics?

  • Methodology : Conduct DFT calculations (M06-2X/def2-TZVP) to predict charge-transfer properties. Simulate absorption/emission spectra with polarizable continuum models (PCM). Validate via collaboration with experimentalists: synthesize top candidates and test in OLED or photovoltaic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.